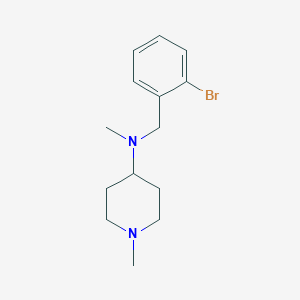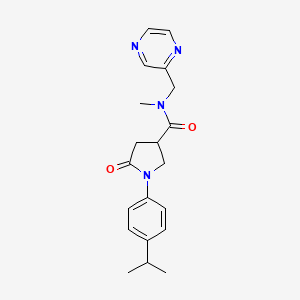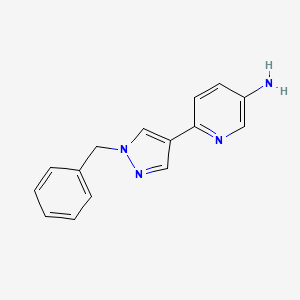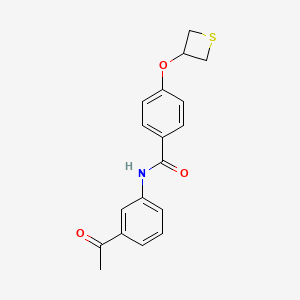![molecular formula C18H23N5OS B5647914 (1S*,5R*)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5647914.png)
(1S*,5R*)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to the molecule often involves the Mannich reaction and other specialized reactions. For example, aminomethylation of certain precursors has been used to create N,S-containing heterocycles, leading to derivatives with complex bicyclic structures similar to our compound of interest (Dotsenko et al., 2007). These methods exemplify the diverse synthetic strategies employed to assemble such intricate molecules.
Molecular Structure Analysis
The molecular structure of related compounds often showcases a bicyclic or tricyclic framework incorporating nitrogen and sulfur atoms, providing a basis for analyzing our target molecule. For instance, the crystal structure of certain diazabicyclo compounds reveals skewed stacking modes and intramolecular π-π interactions, which are critical for understanding the structural features and stability of these molecules (Biswas et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of our compound can be inferred from related structures, which engage in diverse reactions such as cyclization and addition reactions. These reactions are pivotal for the functionalization of the bicyclic scaffold and the introduction of various substituents that define the molecule's chemical properties (Huang & Wamhoff, 1984).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structures, are crucial for understanding the behavior of such compounds in different environments. For example, the crystal structure analysis of similar molecules provides insights into conformational preferences and intermolecular interactions, which are significant for predicting the solubility and stability of the target molecule (Vlasova et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the potential for undergoing specific chemical transformations, are integral to understanding the application scope of the molecule. Studies on similar bicyclic compounds have shown a range of reactivities and stabilities, indicating the complex interplay between structure and reactivity (Eremeev et al., 1985).
properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-13-16(25-12-21-13)5-6-17(24)23-10-14-3-4-15(23)11-22(9-14)18-19-7-2-8-20-18/h2,7-8,12,14-15H,3-6,9-11H2,1H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPMNHXVBLXDKD-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CC3CCC2CN(C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)CCC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(2-methyltetrahydrofuran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647835.png)
![1-isopropyl-4-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5647841.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5647866.png)
![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-4-methylbenzamide](/img/structure/B5647875.png)

![1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-4-piperidinol](/img/structure/B5647884.png)
![3-[3-(1H-imidazol-2-yl)benzoyl]-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5647894.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}isonicotinamide hydrochloride](/img/structure/B5647906.png)
![N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5647915.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5647923.png)

